

Sulfo Cy5.5-COOH: Application Notes and Protocols for Fluorescence Microscopy

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Compound of Interest

Compound Name: Sulfo Cy5.5-COOH

Cat. No.: B3251683

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Introduction

Sulfo Cy5.5-COOH is a water-soluble, near-infrared (NIR) fluorescent dye valued in biomedical research for its high photostability, bright fluorescence, and minimal background interference in biological samples.[1] Its carboxylic acid functional group allows for covalent conjugation to primary amines on proteins, antibodies, peptides, and other biomolecules through the formation of a stable amide bond, typically facilitated by carbodiimide chemistry (EDC) in the presence of N-hydroxysulfosuccinimide (sulfo-NHS). The sulfonate groups enhance its water solubility, making it ideal for labeling biomolecules in aqueous environments.[1] This document provides detailed application notes and protocols for the use of **Sulfo Cy5.5-COOH** in fluorescence microscopy, with a focus on antibody conjugation, cell staining, and in vivo imaging.

Photophysical Properties

The excellent spectral properties of **Sulfo Cy5.5-COOH** make it a versatile tool for fluorescence-based applications. Its emission in the near-infrared spectrum is particularly advantageous for deep-tissue in vivo imaging due to reduced light scattering and lower tissue autofluorescence.

Property	Value	Reference
Excitation Maximum (λ_{ex})	~673-678 nm	[1]
Emission Maximum (λ_{em})	~691-707 nm	[1]
Molar Extinction Coefficient (ϵ)	~195,000 - 250,000 M ⁻¹ cm ⁻¹	
Quantum Yield (Φ)	~0.18 - 0.21	
Solubility	Water, DMSO, DMF	

Applications in Fluorescence Microscopy

Sulfo Cy5.5-COOH is a versatile dye for a range of fluorescence microscopy applications, including:

- **Immunofluorescence:** Labeling primary or secondary antibodies to visualize the localization of specific proteins within fixed or live cells.
- **Receptor Trafficking Studies:** Conjugating to ligands or antibodies to track the internalization and downstream trafficking of cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).
- **Targeted Drug Delivery:** Labeling nanoparticles or drug carriers to visualize their biodistribution, tumor targeting, and cellular uptake.
- **In Vivo Imaging:** Visualizing biological processes in small animal models with high signal-to-noise ratio due to its near-infrared emission.[1]

Experimental Protocols

Protocol 1: Antibody Conjugation with Sulfo Cy5.5-COOH

This protocol describes the covalent conjugation of **Sulfo Cy5.5-COOH** to an antibody using EDC and sulfo-NHS chemistry.

Materials:

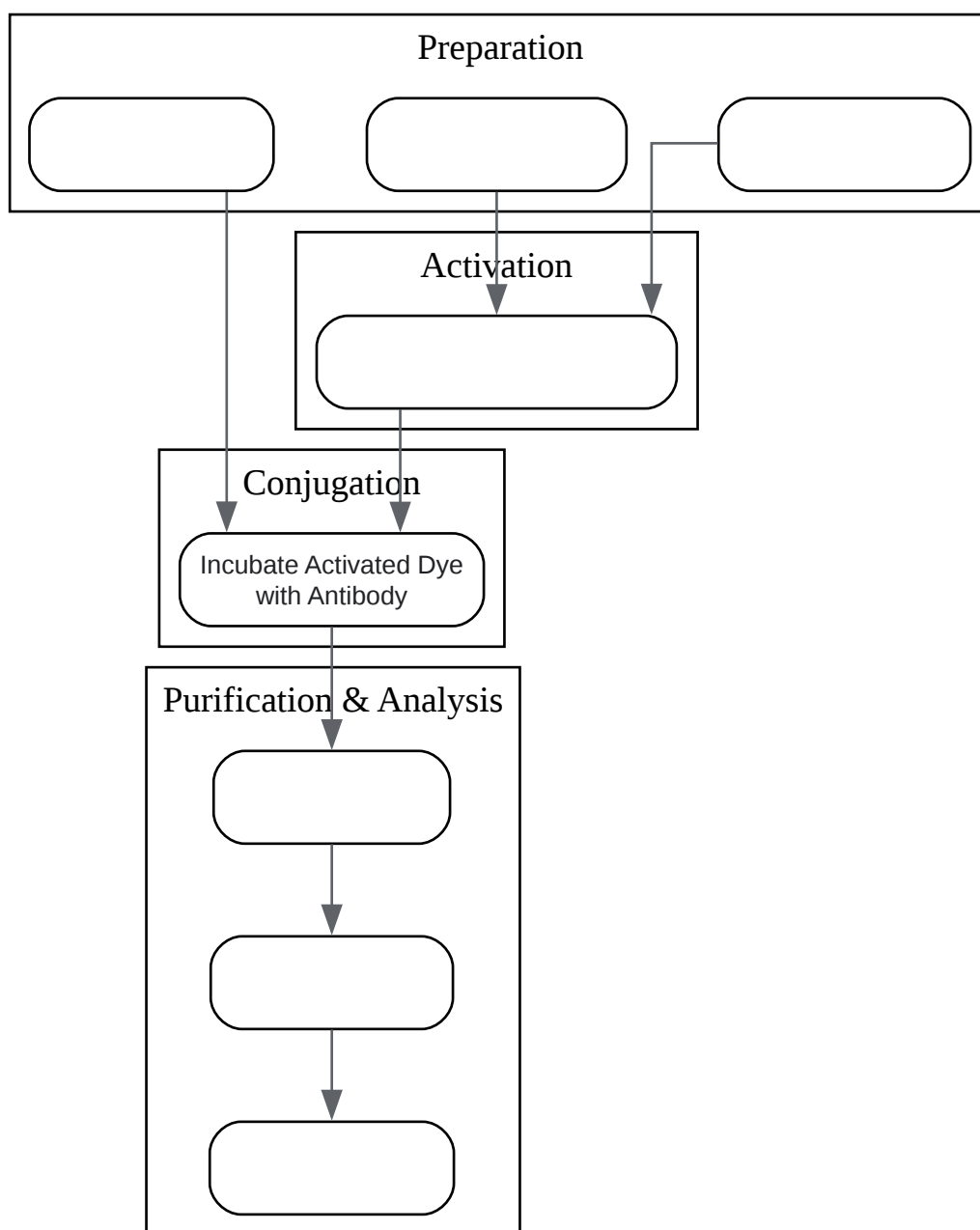
- Antibody (in amine-free buffer, e.g., PBS)
- **Sulfo Cy5.5-COOH**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysulfosuccinimide (sulfo-NHS)
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
- Quenching Buffer: 1 M Tris-HCl, pH 8.5
- Desalting column (e.g., Sephadex G-25)
- Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

- Antibody Preparation:
 - Dissolve the antibody in Coupling Buffer at a concentration of 2-10 mg/mL.
 - If the antibody is in a buffer containing primary amines (e.g., Tris), dialyze against Coupling Buffer.
- **Sulfo Cy5.5-COOH** Activation:
 - Dissolve **Sulfo Cy5.5-COOH** in DMSO to a concentration of 10 mg/mL.
 - Immediately before use, dissolve EDC and sulfo-NHS in Activation Buffer to a concentration of 10 mg/mL each.
 - In a microcentrifuge tube, combine 10 µL of **Sulfo Cy5.5-COOH** solution with 100 µL of the EDC/sulfo-NHS solution.
 - Incubate for 15-30 minutes at room temperature with gentle mixing.

- Conjugation Reaction:
 - Add the activated **Sulfo Cy5.5-COOH** solution to the antibody solution. A molar ratio of 5-10 moles of dye per mole of antibody is a good starting point.
 - Incubate for 2 hours at room temperature or overnight at 4°C with gentle rotation.
- Quenching:
 - Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.
 - Incubate for 1 hour at room temperature.
- Purification:
 - Separate the labeled antibody from unreacted dye and byproducts using a desalting column equilibrated with Coupling Buffer.
 - Collect the fractions containing the fluorescently labeled antibody.
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~675 nm (for Sulfo Cy5.5).

Experimental Workflow for Antibody Conjugation



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Caption: Workflow for conjugating antibodies with **Sulfo Cy5.5-COOH**.

Protocol 2: Immunofluorescence Staining of Cells

This protocol outlines the steps for staining fixed and permeabilized cells with a **Sulfo Cy5.5-COOH** labeled antibody.

Materials:

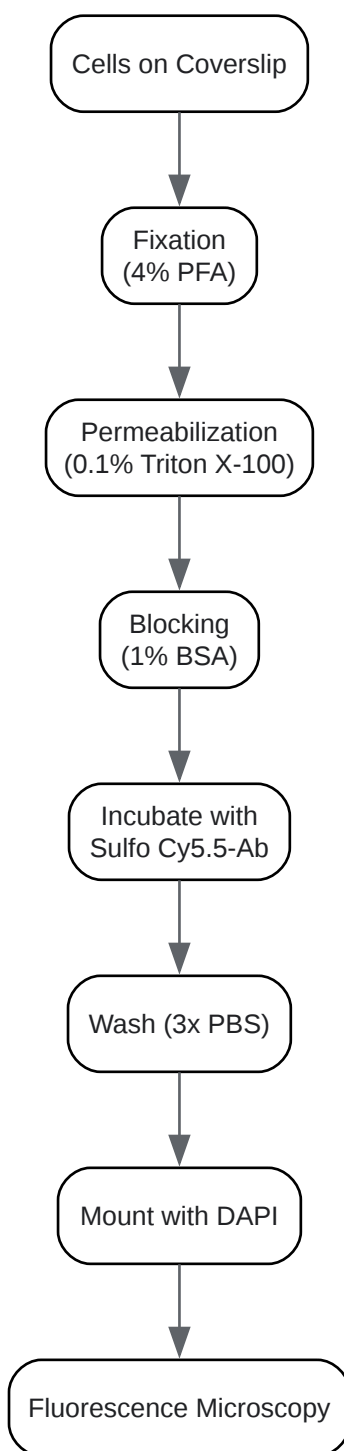
- Cells grown on coverslips or in a multi-well plate
- **Sulfo Cy5.5-COOH** labeled antibody
- Phosphate-buffered saline (PBS)
- Fixation Solution: 4% paraformaldehyde in PBS
- Permeabilization Buffer: 0.1% Triton X-100 in PBS
- Blocking Buffer: 1% BSA in PBS
- Mounting Medium with DAPI

Procedure:

- Cell Culture and Fixation:
 - Grow cells to the desired confluency.
 - Wash cells twice with PBS.
 - Fix cells with Fixation Solution for 15 minutes at room temperature.
 - Wash cells three times with PBS.
- Permeabilization (for intracellular targets):
 - Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.
 - Wash cells three times with PBS.
- Blocking:
 - Incubate cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific binding.

- Antibody Incubation:
 - Dilute the **Sulfo Cy5.5-COOH** labeled antibody in Blocking Buffer to the desired concentration (typically 1-10 µg/mL).
 - Incubate cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.
- Washing:
 - Wash cells three times with PBS for 5 minutes each to remove unbound antibody.
- Mounting and Imaging:
 - Mount the coverslip onto a microscope slide using Mounting Medium with DAPI for nuclear counterstaining.
 - Image the cells using a fluorescence microscope with appropriate filter sets for DAPI and Sulfo Cy5.5.

Experimental Workflow for Immunofluorescence Staining



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Caption: General workflow for immunofluorescence cell staining.

Protocol 3: In Vivo Imaging of Tumor Targeting

This protocol provides a general guideline for in vivo imaging of tumor-bearing mice using a **Sulfo Cy5.5-COOH** labeled targeting molecule (e.g., antibody or nanoparticle).

Materials:

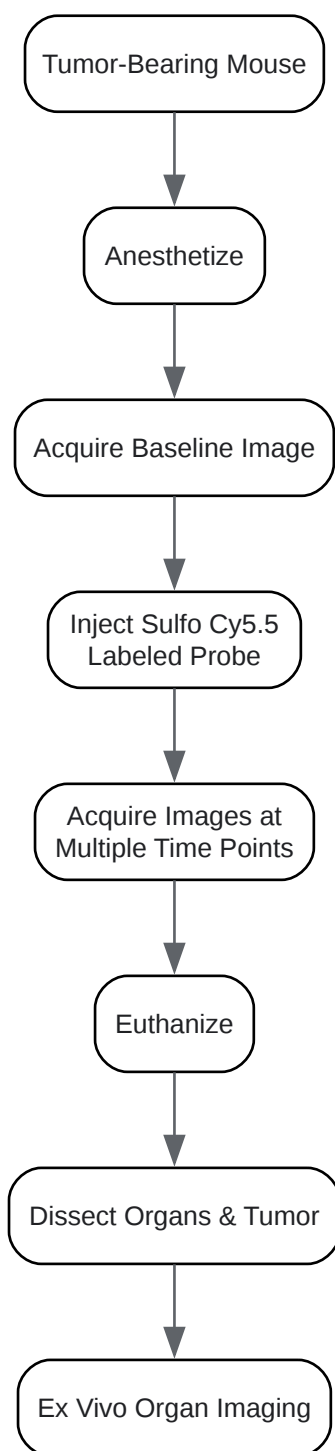
- Tumor-bearing mice
- **Sulfo Cy5.5-COOH** labeled targeting molecule
- Sterile PBS
- In vivo imaging system with appropriate NIR filters

Procedure:

- Animal Preparation:
 - Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
 - Place the mouse in the imaging chamber.
- Probe Administration:
 - Acquire a baseline fluorescence image before probe injection.
 - Inject the **Sulfo Cy5.5-COOH** labeled probe intravenously (e.g., via tail vein). The typical dose is 1-2 nmol per mouse.
- Image Acquisition:
 - Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the probe.
 - Use appropriate excitation and emission filters for Sulfo Cy5.5 (e.g., Ex: 675 nm, Em: 720 nm).
- Ex Vivo Organ Analysis:
 - At the final time point, euthanize the mouse.

- Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).
- Image the dissected organs to confirm the biodistribution of the probe.

Experimental Workflow for In Vivo Imaging



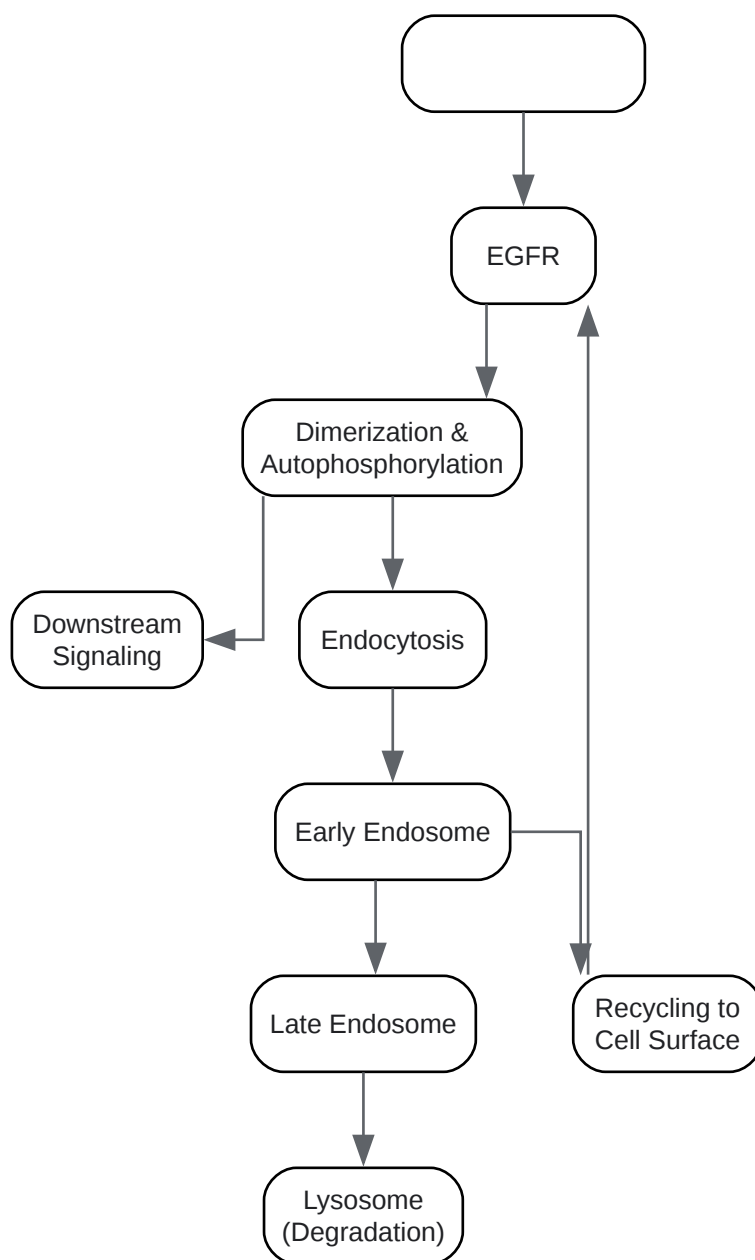
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Caption: Workflow for in vivo imaging of tumor targeting.

Signaling Pathway and Process Visualization

EGFR Signaling and Trafficking

Sulfo Cy5.5-COOH conjugated to EGF or anti-EGFR antibodies can be used to visualize the epidermal growth factor receptor (EGFR) signaling pathway. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades. The receptor is then internalized via endocytosis and trafficked through endosomes for either recycling back to the cell surface or degradation in lysosomes.

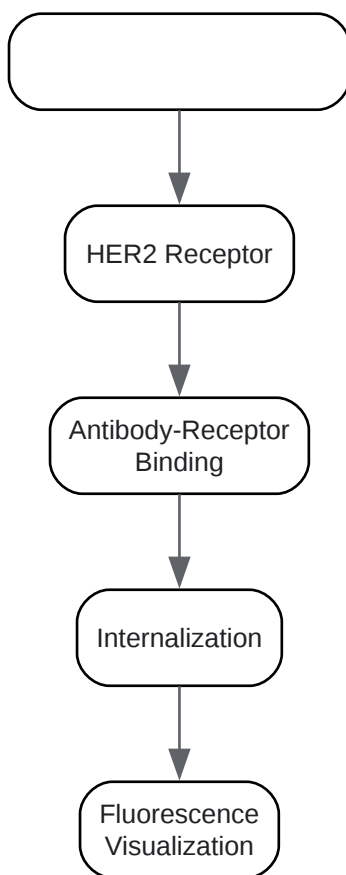


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Caption: EGFR signaling and endocytic trafficking pathway.

HER2-Targeted Imaging

Sulfo Cy5.5-COOH conjugated to anti-HER2 antibodies (e.g., Trastuzumab) is used for imaging HER2-overexpressing cancer cells. This allows for the visualization of antibody binding to the receptor on the cell surface, which can be followed by internalization.

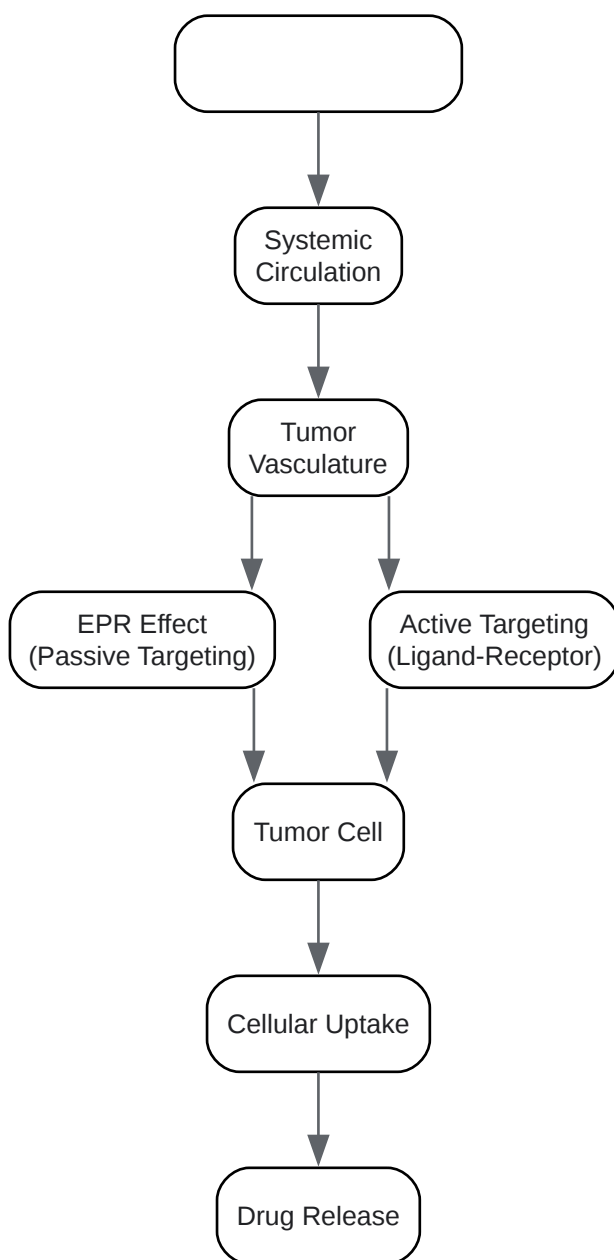


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Caption: Imaging HER2 on cancer cells with a labeled antibody.

Nanoparticle-Based Drug Delivery

Sulfo Cy5.5-COOH can be conjugated to nanoparticles to track their delivery to tumors. These nanoparticles can be designed to passively accumulate in tumors through the enhanced permeability and retention (EPR) effect or actively target tumor cells by functionalization with targeting ligands.



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Caption: Nanoparticle targeting and drug delivery to a tumor.

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References

- 1. Cy5.5-Epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
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